2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine
Overview
Description
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. This compound is characterized by the presence of a quinazoline core structure, substituted with a 4-chlorophenyl group and a 2,3-dimethylphenyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Substitution Reactions: The introduction of the 4-chlorophenyl and 2,3-dimethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of suitable catalysts, reaction conditions, and purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in polar solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in dry ether or tetrahydrofuran.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-phenylquinazolin-4-amine: Lacks the 2,3-dimethyl substitution on the phenyl ring.
2-(4-chlorophenyl)-N-(2-methylphenyl)quinazolin-4-amine: Contains a single methyl group on the phenyl ring.
2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine: Contains a single methyl group on the phenyl ring at a different position.
Uniqueness
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine is unique due to the presence of both 2,3-dimethyl substitutions on the phenyl ring, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dimethylphenyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3/c1-14-6-5-9-19(15(14)2)24-22-18-7-3-4-8-20(18)25-21(26-22)16-10-12-17(23)13-11-16/h3-13H,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSLJZDBNLCIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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